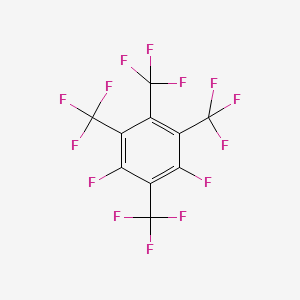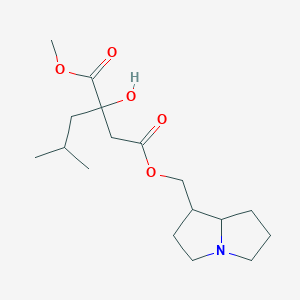
4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate” is a complex organic compound that features multiple functional groups, including a pyrrolizine ring, a methyl ester, and a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate” likely involves multiple steps, including the formation of the pyrrolizine ring and the esterification of the butanedioate. A possible synthetic route could involve:
Formation of the Pyrrolizine Ring: This could be achieved through a cyclization reaction involving a suitable precursor.
Esterification: The butanedioate could be esterified using methanol in the presence of an acid catalyst.
Hydroxylation: Introduction of the hydroxy group could be done through a hydroxylation reaction using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if used as a drug, it could interact with enzymes or receptors, modulating their activity. The pyrrolizine ring and ester groups could play a role in binding to these targets.
類似化合物との比較
Similar Compounds
4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxybutanedioate: Lacks the 2-methylpropyl group.
4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-ethylpropyl)butanedioate: Has an ethyl group instead of a methyl group.
Uniqueness
The presence of the 2-methylpropyl group in “4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate” may confer unique steric and electronic properties, potentially leading to different reactivity and interactions compared to similar compounds.
特性
IUPAC Name |
4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO5/c1-12(2)9-17(21,16(20)22-3)10-15(19)23-11-13-6-8-18-7-4-5-14(13)18/h12-14,21H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZJCHCKRDGVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OCC1CCN2C1CCC2)(C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B12107568.png)


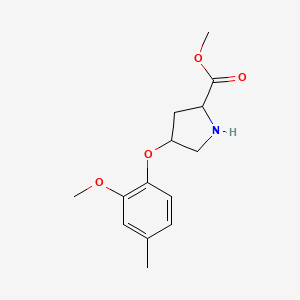
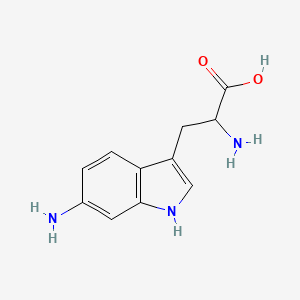
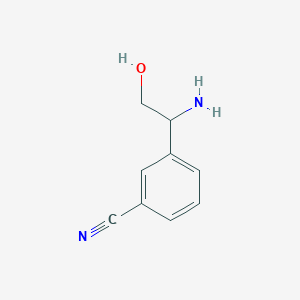
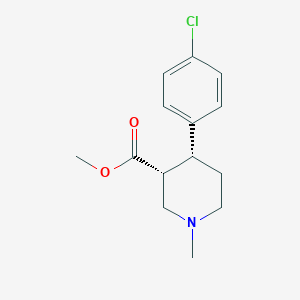
![3,9-Diazabicyclo[3.3.2]decan-10-one](/img/structure/B12107615.png)
![[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12107616.png)

